
2-Cyclopenten-1-ol, 4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-ol, 4,4-dimethyl- is an organic compound with the molecular formula C7H12O It is a derivative of cyclopentene, featuring a hydroxyl group (-OH) attached to the first carbon and two methyl groups (-CH3) attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-ol, 4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-dimethyl-1-penten-3-ol with a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods: Industrial production of 2-Cyclopenten-1-ol, 4,4-dimethyl- often involves the use of catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: 2-Cyclopenten-1-ol, 4,4-dimethyl- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, acyl chlorides, pyridine
Major Products:
Oxidation: 2-Cyclopenten-1-one, 4,4-dimethyl-
Reduction: 2-Cyclopentanol, 4,4-dimethyl-
Substitution: 2-Cyclopenten-1-yl ethers or esters
Applications De Recherche Scientifique
2-Cyclopenten-1-ol, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-ol, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their functions and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- 2-Cyclopenten-1-one, 4,4-dimethyl-
- 2-Cyclopenten-1-ol, 3,4-dimethyl-
- 2-Cyclopenten-1-one, 3,4-dimethyl-
Comparison: 2-Cyclopenten-1-ol, 4,4-dimethyl- is unique due to the presence of two methyl groups at the fourth carbon, which can influence its steric and electronic properties. This structural feature distinguishes it from other similar compounds, affecting its reactivity and potential applications. For example, the presence of the hydroxyl group in 2-Cyclopenten-1-ol, 4,4-dimethyl- allows for hydrogen bonding, which can enhance its solubility and interaction with biological targets compared to its ketone counterparts.
Propriétés
Numéro CAS |
68757-99-3 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-4,6,8H,5H2,1-2H3 |
Clé InChI |
FIXNXSZNZDNVIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


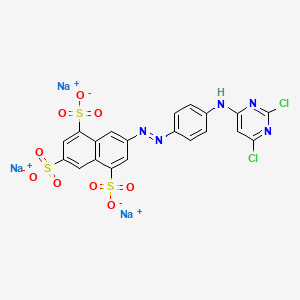


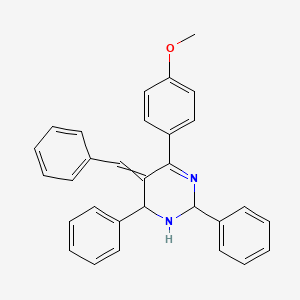
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
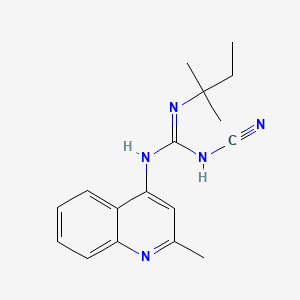
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)


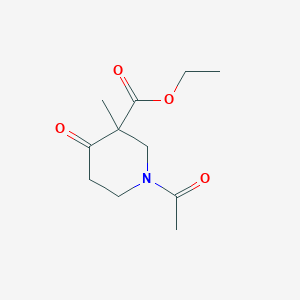
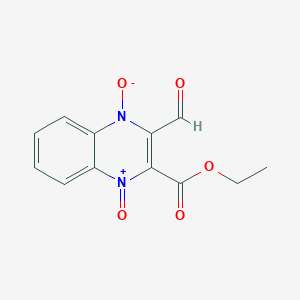
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
